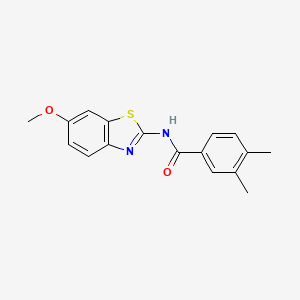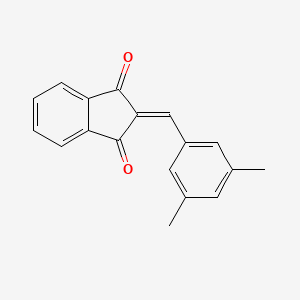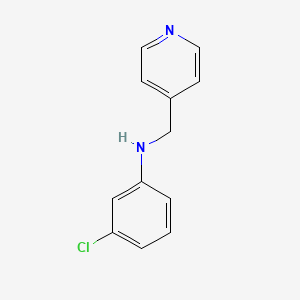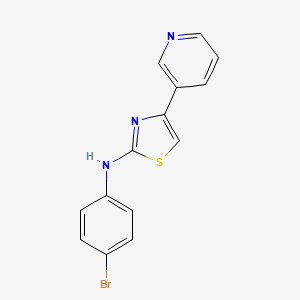![molecular formula C17H25F3N2O2 B5650503 2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)
2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the target compound, typically involves complex organic reactions. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives can be achieved via base-promoted double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, yielding high yields of the product with significant structural specificity (Islam et al., 2017). Another approach involves one-pot multicomponent reactions (MCRs) that allow the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, demonstrating the versatility and efficiency of such methods for generating complex spirocyclic structures (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR techniques are commonly employed to elucidate their structures, revealing key features such as the preferred conformation of the cyclohexanone unit and the nature of intermolecular interactions within the crystal lattice. For instance, studies have shown that cyclohexanone units often prefer a chair conformation, which is stabilized by various intermolecular interactions (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are diverse, with their reactivity being influenced by the presence of functional groups and the spirocyclic structure. For example, the introduction of trifluoromethyl groups can significantly affect the molecule's reactivity and properties, leading to the formation of compounds with unique characteristics suitable for various applications (Li et al., 2014).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O2/c18-17(19,20)8-5-14(23)21-9-1-6-16(11-21)7-4-15(24)22(12-16)10-13-2-3-13/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSZOCWBIAIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)
![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)
![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)
![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)
![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)


![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)


![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)